(1R)-1-(1,3-benzodioxol-5-yl)ethanol chemical structure and properties
(1R)-1-(1,3-benzodioxol-5-yl)ethanol chemical structure and properties
This guide details the chemical structure, physicochemical properties, and synthesis of (1R)-1-(1,3-benzodioxol-5-yl)ethanol , a critical chiral intermediate in the development of pharmaceuticals and agrochemicals.[1]
[1]
Executive Summary
(1R)-1-(1,3-benzodioxol-5-yl)ethanol (also known as (R)-
Chemical Identity & Structure
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | (1R)-1-(1,3-benzodioxol-5-yl)ethanol |
| Common Synonyms | (R)- |
| CAS Registry Number | 6329-73-3 (Generic/Racemate); Specific enantiomer CAS may vary by vendor.[1][3][4] |
| Molecular Formula | C |
| Molecular Weight | 166.17 g/mol |
| SMILES | Cc1ccc2OCOc2c1 |
| InChI Key | ZHKALZZEGVFZQA-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of a 1,3-benzodioxole ring (a benzene ring fused to a dioxole ring) substituted at the 5-position with a 1-hydroxyethyl group.[1]
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Chiral Center: The C1 carbon of the ethyl side chain is chiral.[2]
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Configuration: The (R)-configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules: -OH (1) > Benzodioxole Ring (2) > -CH
(3) > -H (4).[1] With the lowest priority group (-H) in the back, the sequence 1→2→3 is clockwise.[1][2]
Physicochemical Properties[1][2][4][5][6][7][8]
The physical properties below generally apply to the racemate unless specified. The (R)-enantiomer is distinguished by its optical rotation.[1][2][5]
| Property | Value / Description |
| Physical State | Colorless to pale yellow oil or low-melting solid.[1] |
| Melting Point | 30–34 °C (Racemate often liquid at RT; pure enantiomers may crystallize).[2] |
| Boiling Point | ~135–140 °C at 10 mmHg (Predicted: ~290 °C at 760 mmHg).[1][2] |
| Density | 1.19–1.21 g/cm³ |
| Solubility | Soluble in alcohols (MeOH, EtOH), chloroform, ethyl acetate; sparingly soluble in water.[1][2] |
| pKa | ~14.5 (Secondary alcohol) |
| Specific Rotation | Value is solvent-dependent.[1][2] Analogous (R)-1-phenylethanol is typically (+).[1][2] Definitive assignment requires polarimetry of the purified isolate. |
Synthesis & Manufacturing: The Biocatalytic Route
Achieving high enantiomeric excess (ee) is critical for pharmaceutical applications.[1][2] Chemical reduction of the corresponding ketone often yields racemates requiring resolution.[2] The preferred "Green Chemistry" route is Biocatalytic Asymmetric Reduction using specific reductases.[2]
Reaction Pathway
Substrate: 1-(1,3-benzodioxol-5-yl)ethanone (3,4-methylenedioxyacetophenone).[1] Catalyst: Lactobacillus paracasei BD101 (or engineered Ketoreductases/KREDs).[1][2] Cofactor: NADH/NADPH (regenerated via glucose dehydrogenase/glucose system).[1][2]
Applications in Drug Development[1][2][9]
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Chiral Intermediate: Used in the synthesis of phosphodiesterase (PDE) inhibitors where the benzodioxole moiety mimics the catechol ether found in many bioactive alkaloids.[2]
-
Solanapyrone Analogues: The chiral alcohol serves as a scaffold for synthesizing solanapyrone analogues, which are phytotoxins with potential herbicidal or antifungal properties.[2]
-
Kinase Inhibitors: The benzodioxole ring is a privileged structure in medicinal chemistry, often used to improve metabolic stability compared to a bare catechol group.[2]
Experimental Protocols
Protocol: Biocatalytic Synthesis of (R)-Enantiomer
Based on methodology using whole-cell biocatalysis (e.g., L. paracasei).[1]
Materials:
-
Substrate: 1-(1,3-benzodioxol-5-yl)ethanone (100 mM).[1]
-
Biocatalyst: Lyophilized cells of L. paracasei BD101 (50 mg/mL).[2]
Procedure:
-
Preparation: Suspend lyophilized cells in phosphate buffer containing glucose (200 mM).
-
Initiation: Add the substrate (dissolved in minimal DMSO if solubility is an issue, <5% v/v).
-
Incubation: Incubate at 30 °C with orbital shaking (150 rpm) for 24–48 hours.
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Extraction: Extract the reaction mixture with ethyl acetate (3 x equal volume).
-
Purification: Dry organic layer over Na
SO , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane:EtOAc gradient).
Analytical Method: Chiral HPLC
To verify the optical purity (>99% ee) of the synthesized (1R)-isomer.
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Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.[1]
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Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).[2]
-
Analysis: Compare retention times with a racemic standard. The (R)-enantiomer typically elutes at a distinct time relative to the (S)-isomer (order depends on specific column interaction).[1][2]
References
-
Biocatalytic Reduction: Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101. PubMed.[1][2] Available at: [Link]
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Chemical Structure Data: 1-(1,3-Benzodioxol-5-yl)ethanol - PubChem Compound Summary.[1] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]
-
Spectroscopic Data: NMR and MS data for Benzodioxole derivatives. SpectraBase / Wiley.[1][2] Available at: [Link][1][2]
-
General Chirality Principles: Stereochemistry of Organic Compounds. Eliel, E. L., & Wilen, S. H. (1994).[1][2] Wiley-Interscience.[1] (Standard Reference Text).
Sources
- 1. 3,4-Methylenedioxyphenylpropan-2-one - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperonyl alcohol [webbook.nist.gov]
- 4. (S)-(−)-1-フェニルエタノール derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
